molecular formula C31H22OS B8216478 5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde

5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde

Cat. No.: B8216478
M. Wt: 442.6 g/mol
InChI Key: VWXDCDDOJPOFDZ-UHFFFAOYSA-N
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Description

5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C31H22OS. It is known for its unique photoluminescent properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde typically involves the reaction of 4-(1,2,2-triphenylvinyl)benzaldehyde with thiophene-2-carbaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted thiophene derivatives, depending on the type of reaction and reagents used .

Mechanism of Action

The mechanism of action of 5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound exhibits aggregation-induced emission (AIE), where its photoluminescent properties are enhanced upon aggregation. This property is utilized in various applications, including sensing and imaging .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde is unique due to its combination of a triphenylvinyl group and a thiophene ring, which imparts distinct photoluminescent properties and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-[4-(1,2,2-triphenylethenyl)phenyl]thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22OS/c32-22-28-20-21-29(33-28)23-16-18-27(19-17-23)31(26-14-8-3-9-15-26)30(24-10-4-1-5-11-24)25-12-6-2-7-13-25/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXDCDDOJPOFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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